molecular formula C21H16Cl2N2O3 B6120088 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide

Cat. No. B6120088
M. Wt: 415.3 g/mol
InChI Key: SMMNPKOMFOLWIP-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) and has since been found to have a wide range of biological activities.

Mechanism of Action

5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide can activate the Wnt signaling pathway, which is involved in the regulation of embryonic development, tissue homeostasis, and stem cell maintenance.
Biochemical and physiological effects:
5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide has been shown to have a wide range of biochemical and physiological effects. It can promote the differentiation of embryonic stem cells into neural progenitor cells, enhance the reprogramming of somatic cells into induced pluripotent stem cells, and increase the proliferation of pancreatic beta cells. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide in lab experiments is its high potency and selectivity for GSK-3. It has also been shown to have low toxicity and good solubility in aqueous solutions. However, one of the limitations of using 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the use of 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide in scientific research. One area of interest is the role of GSK-3 in cancer, where 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide has been shown to have anti-tumor effects. Another area of interest is the use of 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide in regenerative medicine, where it has been shown to promote the differentiation of stem cells into specific cell types. Additionally, there is interest in developing more potent and selective inhibitors of GSK-3 that could be used in clinical settings.

Synthesis Methods

5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-hydroxybenzohydrazide with 2-chlorobenzaldehyde in the presence of a base. The resulting product is then treated with 5-(2-hydroxybenzylidene)-2-hydroxybenzohydrazide to yield 5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide. The purity and yield of the final product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

5-chloro-N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide has been widely used in scientific research as a tool compound to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells and to enhance the reprogramming of somatic cells into induced pluripotent stem cells. It has also been used to study the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

5-chloro-N-[(E)-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-16-6-8-20(27)17(11-16)21(28)25-24-12-15-10-13(5-7-19(15)26)9-14-3-1-2-4-18(14)23/h1-8,10-12,26-27H,9H2,(H,25,28)/b24-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMNPKOMFOLWIP-WYMPLXKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=NNC(=O)C3=C(C=CC(=C3)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)/C=N/NC(=O)C3=C(C=CC(=C3)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[(E)-[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide

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